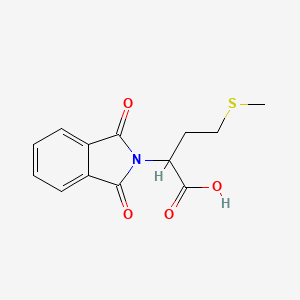

N-Phthaloyl-DL-methionine

Description

The exact mass of the compound this compound is 279.05652907 g/mol and the complexity rating of the compound is 374. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 15852. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(1,3-dioxoisoindol-2-yl)-4-methylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO4S/c1-19-7-6-10(13(17)18)14-11(15)8-4-2-3-5-9(8)12(14)16/h2-5,10H,6-7H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMTKJVHNTIEOCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)O)N1C(=O)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90280197 | |

| Record name | TCMDC-125514 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90280197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5464-44-8, 52881-96-6 | |

| Record name | NSC15852 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15852 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | TCMDC-125514 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90280197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-PHTHALOYL-DL-METHIONINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N-Phthaloyl-DL-methionine: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Phthaloyl-DL-methionine is a chemical compound derived from the essential amino acid DL-methionine. The introduction of a phthaloyl group to the amino functionality modifies its physicochemical properties and potential biological activities. This modification is a common strategy in medicinal chemistry to protect the amino group during synthesis or to alter the pharmacological profile of the parent molecule. This technical guide provides a detailed overview of the known chemical properties, synthesis, and potential applications of this compound, drawing from available scientific literature and chemical databases.

Chemical and Physical Properties

This compound is structurally characterized by a phthalimide (B116566) group attached to the alpha-amino group of DL-methionine. This imparts a significant hydrophobic character to the molecule. While extensive experimental data for this specific derivative is not widely available in public databases, the following table summarizes its known and predicted properties.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₃NO₄S | --INVALID-LINK--[1], --INVALID-LINK--[2] |

| Molecular Weight | 279.31 g/mol | --INVALID-LINK--[1] |

| CAS Number | 5464-44-8 | --INVALID-LINK--[1] |

| Boiling Point | 492°C at 760 mmHg | --INVALID-LINK--[1] |

| Flash Point | 251.4°C | --INVALID-LINK--[1] |

| Density | 1.422 g/cm³ | --INVALID-LINK--[1] |

| Melting Point | Not Available | --INVALID-LINK--[1] |

| Solubility | Not Available | --INVALID-LINK--[1] |

| Appearance | Not specified | --INVALID-LINK--[1] |

| Storage Temperature | 2-8°C | --INVALID-LINK--[1] |

Synthesis

The synthesis of N-phthaloyl amino acids is a well-established procedure in organic chemistry. Several methods have been reported for the N-phthaloylation of amino acids, which can be adapted for the synthesis of this compound.

Experimental Protocol: Synthesis via Phthalic Anhydride (B1165640)

A common and direct method involves the reaction of DL-methionine with phthalic anhydride.

Materials:

-

DL-methionine

-

Phthalic anhydride

-

Glacial acetic acid

-

10% Hydrochloric acid

-

Ethanol

-

Water

-

Diethyl ether

Procedure:

-

A mixture of DL-methionine (1 equivalent) and phthalic anhydride (1 equivalent) is refluxed in glacial acetic acid for 5-7 hours.[3]

-

The reaction progress can be monitored by thin-layer chromatography.

-

After completion, the glacial acetic acid is removed under reduced pressure to yield a viscous oil.[3]

-

Water is added to the residue, followed by acidification with 10% hydrochloric acid, and the mixture is refluxed for an additional hour.[3]

-

Upon cooling, the product is extracted with a mixture of diethyl ether and water.[3]

-

The crude product is then purified by recrystallization from an ethanol-water mixture to afford this compound.[3]

A study on the synthesis of the L-enantiomer, (2R)-2-(1,3-Dioxoisoindolin-2-yl)-4-(methylsulfanyl)butanoic acid, utilized a similar approach where L-methionine and phthalic anhydride were heated at 423 K (150 °C) with constant stirring for 2 hours. The crude product was then purified by crystallization from an ethanol/water mixture.[4]

Spectroscopic and Structural Analysis

Predicted Spectroscopic Data:

| Technique | Predicted Features |

| ¹H NMR | Signals corresponding to the phthalimide aromatic protons (around 7.8 ppm), the methine proton adjacent to the nitrogen, the methylene (B1212753) protons of the ethyl group, and the methyl protons of the thioether group. |

| ¹³C NMR | Resonances for the carbonyl carbons of the phthalimide group and the carboxylic acid, aromatic carbons, and the aliphatic carbons of the methionine side chain. |

| FT-IR | Characteristic absorption bands for the C=O stretching of the phthalimide and carboxylic acid groups, C-N stretching, S-C stretching, and aromatic C-H stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (279.31 g/mol ). |

A crystal structure of the L-enantiomer, (2R)-2-(1,3-Dioxoisoindolin-2-yl)-4-(methylsulfanyl)butanoic acid, has been reported. The 1,3-dioxoisoindolin-2-yl unit is planar and is oriented at a dihedral angle of 79.14 (18)° to the carboxylate group. In the crystal, molecules are connected through O—H⋯O and C—H⋯O hydrogen bonds.[4]

Biological Activity and Potential Applications

The biological activity of this compound has not been extensively studied, and specific signaling pathways have not been elucidated. However, based on its chemical structure and the known roles of its constituent parts, several potential applications can be considered.

-

Pharmaceutical Synthesis: this compound serves as a protected form of DL-methionine, making it a useful intermediate in the synthesis of more complex pharmaceutical compounds. The phthaloyl group can be removed under specific conditions to deprotect the amino group for further reactions.

-

Chelating Agent: The presence of the carboxylic acid and the sulfur atom in the methionine side chain suggests potential metal-chelating properties. This could be explored for applications in heavy metal remediation or as a component in metal-containing drugs.[1]

-

Biological Research: As a derivative of an essential amino acid, this compound could be used as a tool compound in studies of methionine metabolism and its role in various cellular processes. Research on DL-methionine has indicated its involvement in activating the Wnt/β-catenin signaling pathway, which is crucial for intestinal development. Further investigation is needed to determine if this compound retains or modulates this activity.

Conclusion

This compound is a derivative of DL-methionine with potential applications in chemical synthesis and biological research. While its fundamental physicochemical properties are partially documented, a significant gap exists in the experimental data regarding its melting point, solubility, detailed spectroscopic characterization, and specific biological activities. Further research is warranted to fully elucidate the properties and potential of this compound, which may unlock its utility in various scientific and industrial domains. The synthesis protocols outlined provide a basis for obtaining this compound for further investigation.

References

An In-depth Technical Guide to the Synthesis and Characterization of N-Phthaloyl-DL-methionine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of N-Phthaloyl-DL-methionine, a derivative of the essential amino acid methionine. This compound serves as a valuable building block in pharmaceutical synthesis and various industrial applications.[1] This guide details the synthetic route, purification protocols, and a suite of analytical techniques for thorough characterization.

Introduction

This compound is a chemical entity where the amino group of DL-methionine is protected by a phthaloyl group. This protection strategy is crucial in peptide synthesis and for the preparation of various pharmaceutical intermediates. The phthaloyl group offers stability under a range of chemical conditions and can be selectively removed when required. The molecule's structure combines the features of a phthalimide (B116566) and the sulfur-containing amino acid methionine, making it a subject of interest for its potential biological activities and as a chelating agent.[1]

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of DL-methionine with a phthaloylating agent. Two common methods are presented below.

Method 1: Reaction with Phthalic Anhydride (B1165640) in Glacial Acetic Acid

A widely used and cost-effective method for the N-phthaloylation of amino acids involves the direct condensation of the amino acid with phthalic anhydride in a high-boiling solvent such as glacial acetic acid.[2]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine DL-methionine (1 equivalent) and phthalic anhydride (1.1 equivalents).

-

Solvent Addition: Add a sufficient volume of glacial acetic acid to dissolve the reactants upon heating.

-

Reflux: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, allow the mixture to cool to room temperature. The product may precipitate upon cooling.

-

Isolation: The precipitated product is collected by vacuum filtration and washed with cold water to remove residual acetic acid and unreacted starting materials.

-

Purification: The crude product can be further purified by recrystallization from an appropriate solvent system, such as ethanol-water.

Method 2: The Nefkens Method using N-Carboethoxyphthalimide

A milder approach to N-phthaloylation utilizes N-carboethoxyphthalimide as the phthaloylating agent. This method is particularly advantageous for sensitive substrates as it proceeds under milder conditions, often at room temperature in an aqueous medium, which helps in preserving the stereochemical integrity of chiral centers.

Experimental Protocol:

-

Preparation of Amino Acid Salt: Dissolve DL-methionine (1 equivalent) in an aqueous solution of sodium carbonate (1 equivalent) to form the sodium salt.

-

Reaction: To this solution, add a solution of N-carboethoxyphthalimide (1.1 equivalents) in an organic solvent such as ethyl acetate.

-

Stirring: Stir the biphasic mixture vigorously at room temperature for 1-3 hours.

-

Acidification: After the reaction is complete (monitored by TLC), acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to a pH of 2-3.

-

Extraction: Extract the product into an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. Recrystallization from a suitable solvent will afford the pure this compound.

Synthesis Workflow Diagram:

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₃NO₄S | [3] |

| Molecular Weight | 279.31 g/mol | [3] |

| Appearance | White to off-white solid | |

| Melting Point | Not available | [1] |

| Boiling Point | 492 °C at 760 mmHg | [1] |

| Density | 1.422 g/cm³ | [1] |

| Solubility | Soluble in polar organic solvents | |

| XlogP (predicted) | 1.5 | [3] |

Spectroscopic Characterization

The structural elucidation of the synthesized this compound is accomplished using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the molecular structure.

Experimental Protocol (General):

-

Sample Preparation: Dissolve 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

-

Data Analysis: Process the spectra to determine chemical shifts (δ), coupling constants (J), and integration values.

Expected Spectral Data (Illustrative):

| ¹H NMR (Predicted) | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Aromatic Protons | 7.8 - 8.0 | m | 4H | Phthalimide-H |

| Methine Proton | 4.8 - 5.0 | dd | 1H | α-CH |

| Methylene Protons | 2.5 - 2.8 | m | 2H | γ-CH₂ |

| Methylene Protons | 2.2 - 2.4 | m | 2H | β-CH₂ |

| Methyl Protons | 2.1 | s | 3H | S-CH₃ |

| Carboxylic Acid Proton | 10.0 - 12.0 | br s | 1H | COOH |

| ¹³C NMR (Predicted) | Chemical Shift (ppm) | Assignment |

| Carbonyl Carbon | ~175 | COOH |

| Imide Carbonyls | ~168 | C=O (imide) |

| Aromatic Carbons | 134, 132, 124 | Aromatic C |

| Methine Carbon | ~55 | α-CH |

| Methylene Carbon | ~30 | γ-CH₂ |

| Methylene Carbon | ~28 | β-CH₂ |

| Methyl Carbon | ~15 | S-CH₃ |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the characteristic functional groups present in the molecule.

Experimental Protocol:

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or analyze directly using an ATR accessory.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the absorption bands corresponding to specific functional groups.

Expected Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic acid) |

| ~1770 | Strong | C=O stretch (Imide, asymmetric) |

| ~1710 | Strong | C=O stretch (Imide, symmetric & Carboxylic acid) |

| ~1600 | Medium | C=C stretch (Aromatic) |

| ~1380 | Medium | C-N stretch |

| ~720 | Strong | C-H bend (Aromatic) |

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound.

Experimental Protocol:

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization technique (e.g., Electrospray Ionization - ESI).

-

Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode.

-

Data Analysis: Determine the molecular ion peak and analyze the fragmentation pattern.

Predicted Mass Spectrometry Data:

| Adduct | m/z (predicted) |

| [M+H]⁺ | 280.06380 |

| [M+Na]⁺ | 302.04574 |

| [M-H]⁻ | 278.04924 |

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful tool for assessing the purity of the synthesized this compound.

Experimental Protocol (General Method for N-Phthaloylamino Acids):

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the phthalimide group absorbs (e.g., 220 nm or 254 nm).

-

Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent.

-

Injection Volume: 10-20 µL.

Characterization Workflow Diagram:

Conclusion

This technical guide outlines the essential procedures for the synthesis and comprehensive characterization of this compound. The provided protocols for synthesis via phthalic anhydride or N-carboethoxyphthalimide offer robust methods for obtaining this valuable compound. The detailed analytical workflows, including NMR, FT-IR, Mass Spectrometry, and HPLC, ensure the unambiguous identification and purity assessment of the final product. This guide serves as a foundational resource for researchers and professionals engaged in the fields of medicinal chemistry, peptide synthesis, and materials science. Further research to determine the experimental melting point and acquire detailed experimental spectral data is recommended for a complete physicochemical profile of this compound.

References

Spectroscopic Profiling of N-Phthaloyl-DL-methionine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-Phthaloyl-DL-methionine, a derivative of the essential amino acid methionine. Due to the limited availability of direct experimental spectra in public databases, this guide combines predicted data based on established spectroscopic principles with generalized experimental protocols. This information is intended to serve as a valuable resource for the synthesis, characterization, and application of this compound in research and drug development.

Predicted Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for this compound. These values are derived from computational models and analysis of spectral data from structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts (δ) in CDCl₃

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Phthaloyl-H | 7.85 - 7.70 | m |

| α-CH | 4.90 - 4.80 | dd |

| γ-CH₂ | 2.70 - 2.50 | t |

| β-CH₂ | 2.40 - 2.20 | m |

| S-CH₃ | 2.10 | s |

| COOH | 10.0 - 12.0 | br s |

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) in CDCl₃

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O (Carboxyl) | 175.0 - 173.0 |

| C=O (Phthaloyl) | 168.0 - 167.0 |

| Quaternary Phthaloyl-C | 134.5 - 133.5 |

| CH Phthaloyl-C | 132.0 - 131.0 |

| CH Phthaloyl-C | 124.0 - 123.0 |

| α-C | 55.0 - 53.0 |

| γ-C | 32.0 - 30.0 |

| β-C | 30.0 - 28.0 |

| S-CH₃ | 16.0 - 15.0 |

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 3300 - 2500 | Broad |

| C-H (Aromatic) | 3100 - 3000 | Medium |

| C-H (Aliphatic) | 2995 - 2850 | Medium |

| C=O (Phthaloyl, asymm) | ~1775 | Strong |

| C=O (Phthaloyl, symm) | ~1710 | Strong |

| C=O (Carboxylic Acid) | ~1700 | Strong |

| C=C (Aromatic) | 1600 - 1450 | Medium-Weak |

| C-N Stretch | 1380 - 1350 | Strong |

| C-O Stretch | 1300 - 1200 | Strong |

| S-C Stretch | 800 - 600 | Weak |

Mass Spectrometry (MS)

Table 4: Expected Mass-to-Charge Ratios (m/z) for Key Fragments (Electron Ionization)

| Fragment | Proposed Structure | Expected m/z |

| [M]⁺ | C₁₃H₁₃NO₄S⁺ | 279 |

| [M - COOH]⁺ | C₁₂H₁₂NO₂S⁺ | 234 |

| [M - SCH₃]⁺ | C₁₂H₁₀NO₄⁺ | 232 |

| Phthalimide ion | C₈H₄NO₂⁺ | 146 |

| [C₄H₈S]⁺ | 88 | |

| [CH₃S]⁺ | 47 |

Experimental Protocols

The following sections detail generalized experimental methodologies for acquiring the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of N-protected amino acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of this compound.

Instrumentation:

-

A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: 0-12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

Temperature: 298 K.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: 0-200 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

-

Temperature: 298 K.

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the TMS signal.

-

Integrate the signals in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation:

-

Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol (B130326) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the empty ATR crystal should be collected prior to sample analysis.

Data Analysis:

-

Identify the major absorption bands in the spectrum.

-

Correlate the wavenumbers of these bands to specific functional groups using standard IR correlation tables.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation:

-

A mass spectrometer with an Electron Ionization (EI) source and a quadrupole or time-of-flight (TOF) mass analyzer.

Sample Preparation:

-

Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane).

-

Introduce the sample into the mass spectrometer via a direct insertion probe or by injection into a gas chromatograph (if the compound is sufficiently volatile and thermally stable).

Acquisition Parameters (EI-MS):

-

Ionization Energy: 70 eV.

-

Source Temperature: 200-250 °C.

-

Mass Range: m/z 40-500.

-

Scan Rate: 1 scan/second.

Data Analysis:

-

Identify the molecular ion peak ([M]⁺) to confirm the molecular weight.

-

Analyze the fragmentation pattern by identifying the m/z values of the major fragment ions.

-

Propose structures for the observed fragments to deduce the structure of the parent molecule.

Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for the spectroscopic characterization of a synthesized compound like this compound and the relationship between the different spectroscopic techniques in structure elucidation.

N-Phthaloyl-DL-Methionine: A Technical Guide to Potential Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Phthaloyl-DL-methionine, a derivative of the essential amino acid methionine, presents a compelling subject for research and development across multiple scientific disciplines. The introduction of the phthaloyl group to the methionine structure offers a strategic modification that can modulate its biological activity and create new therapeutic and industrial opportunities. This technical guide consolidates the available scientific information on this compound and related N-Phthaloyl amino acid derivatives, providing a comprehensive overview of its synthesis, potential biological activities, and prospective research applications. While direct extensive research on this compound is emerging, this document extrapolates potential applications based on studies of analogous compounds, paving the way for future investigations in oncology, inflammatory diseases, and environmental science.

Introduction

Methionine is a crucial sulfur-containing amino acid integral to numerous metabolic processes, including protein synthesis, methylation reactions, and the production of antioxidants like glutathione.[1][2] The modification of its amino group with a phthaloyl moiety results in this compound, a compound with altered physicochemical properties that may unlock novel biological functions. The phthaloyl group can serve as a protective group in peptide synthesis and has been shown to influence the pharmacological properties of parent molecules.[1] This guide explores the synthesis of this compound and delves into its potential as an anticancer agent, an immunomodulator, and a chelating agent, drawing parallels from research on structurally similar N-Phthaloyl amino acids.

Chemical Properties and Synthesis

This compound is characterized by the presence of a phthalimide (B116566) group attached to the nitrogen atom of DL-methionine. This modification increases its steric bulk and alters its polarity, which can significantly impact its interaction with biological targets.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₃NO₄S | [3] |

| Molecular Weight | 279.31 g/mol | [3] |

| Appearance | White crystalline powder | [4] |

| Melting Point | 90-92 °C (for N-Carbethoxyphthalimide, a related precursor) | [5] |

| Solubility | Soluble in DMF, benzene, and chloroform (B151607) (for N-Carbethoxyphthalimide) | [3] |

Experimental Protocols for Synthesis

Two primary methods for the synthesis of N-Phthaloyl amino acids, including this compound, have been reported.

Method 1: Synthesis using Phthalic Anhydride (B1165640) in Glacial Acetic Acid

This method involves the direct condensation of the amino acid with phthalic anhydride.

-

Materials: Phthalic anhydride, DL-methionine, Glacial acetic acid, 10% Hydrochloric acid, Ethanol, Water, Diethyl ether.

-

Procedure:

-

A mixture of 25 mmol of phthalic anhydride and 25 mmol of DL-methionine is refluxed in 20 ml of glacial acetic acid for 5-7 hours.[6]

-

The solvent is removed under reduced pressure to obtain an oily residue.[6]

-

15 ml of water is added to the residue, and the mixture is acidified with 10% HCl and refluxed for 1 hour.[6]

-

After cooling, the mixture is extracted with a 1:4 ether-water solution.[6]

-

The resulting precipitate is filtered, recrystallized from an ethanol-water mixture, and dried to yield this compound.[6]

-

Method 2: Synthesis using N-Carboethoxy Phthalimide (Mild Conditions)

This method is advantageous as it proceeds under milder conditions, which can be crucial for preserving the stereochemistry of the amino acid.

-

Materials: N-Carboethoxy phthalimide, DL-methionine, Sodium carbonate decahydrate, Water.

-

Procedure for N-Carboethoxy Phthalimide Synthesis:

-

Dissolve 3-Hydroxy-1H-isoindol-1-one (7.36 g, 50.00 mmol) in anhydrous N,N-dimethylformamide (DMF, 25 mL) and add triethylamine (B128534) (TEA, 9 mL, 65.00 mmol).[4]

-

Cool the reaction system to 0 °C and slowly add ethyl chloroformate (5.7 mL, 60.00 mmol) dropwise.[4]

-

Stir the reaction mixture at room temperature for 2 hours and then pour it into ice water.[4]

-

Collect the precipitate by filtration, wash with cold water, and dry to obtain N-ethoxycarbonylphthalimide.[4]

-

-

Procedure for this compound Synthesis:

-

To 30 ml of water at 17°-20°C, add 0.02 mole of DL-methionine, 0.02 mole of sodium carbonate decahydrate, and 4.5 gm of N-carboethoxy phthalimide.

-

Stir the mixture for approximately 15 minutes.

-

Filter the solution and acidify the filtrate.

-

The resulting precipitate of this compound is then collected, crystallized from water, and dried.

-

Synthesis Workflow Diagram

Potential Research Applications

While specific studies on this compound are limited, research on other N-Phthaloyl amino acids provides a strong basis for inferring its potential applications.

Anticancer Activity

The phthalimide moiety is a well-known pharmacophore present in several anticancer drugs. Research on novel amino acid and peptide derivatives based on phthaloyl chloride has shown promising cytotoxic activity against human cancer cell lines.

A study on Nα-phthaloyl-bis-[amino acid] derivatives demonstrated notable cytotoxic activity against the human colon (CaCo-2) cancer cell line.[7] Molecular docking studies suggested that these compounds bind favorably within the active site of the EGFR enzyme, indicating a potential mechanism of action.[7]

Table 2: Cytotoxicity of Phthaloyl-Amino Acid Derivatives against CaCo-2 Cancer Cell Line

| Compound | IC₅₀ (µM) | Reference |

| Compound 12 | 13.26 | [8] |

| Compound 16 | 54.55 | [8] |

| 5-Fluorouracil (Control) | 13.43 | [8] |

Given that methionine metabolism is often dysregulated in cancer, this compound could potentially interfere with cancer cell growth by targeting methionine-dependent pathways.

Proposed Anticancer Mechanism of Action

Anti-inflammatory and Immunomodulatory Effects

A series of N-phthaloyl amino acids have been synthesized and evaluated for their anti-inflammatory and immunomodulatory properties.[9] Several of these compounds demonstrated significant inhibition of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β) production in murine cells, without significant cytotoxicity.[9]

Table 3: Immunomodulatory Activity of N-Phthaloyl Amino Acid Derivatives

| Compound | Inhibition of NO Production (%) | Inhibition of TNF-α Production (%) | Inhibition of IL-1β Production (%) | Reference |

| 2a (Phthaloyl-glycine) | Moderate | Significant | Significant | [9] |

| 2g (Phthaloyl-phenylalanine) | Strong | Significant | Significant | [9] |

| 2h (Phthaloyl-tryptophan) | Strong | Significant | Significant | [9] |

These findings suggest that this compound could also possess anti-inflammatory and immunomodulatory activities, making it a candidate for research in inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease.

Proposed Anti-inflammatory Signaling Pathway

Metal Chelation and Environmental Remediation

Amino acids are known to be effective chelating agents for metal ions. The presence of both a carboxylate group and a nitrogen atom allows them to form stable complexes with various metals. The phthaloyl group in this compound could potentially modulate this chelating ability. Research has shown that amino acids can be used to enhance the phytoremediation of rare earth elements by acting as chelators.[10]

While no specific quantitative data for the metal chelation capacity of this compound was found, studies on N-protected amino acid complexes with various metal ions (Cu(II), Ag(I), Cd(II), Hg(II), and Pb(II)) have been conducted, confirming the coordination of the metal ions through the carboxylic group.[1] This suggests that this compound could be investigated for its potential in heavy metal detoxification and environmental remediation.

Chelation Experimental Workflow

Future Directions and Conclusion

This compound is a molecule with significant untapped research potential. The preliminary evidence from related N-Phthaloyl amino acids suggests promising avenues for investigation in oncology, immunology, and environmental science. Future research should focus on:

-

Quantitative analysis of the anticancer activity of this compound against a panel of cancer cell lines and in vivo tumor models.

-

Detailed investigation of its immunomodulatory effects , including its impact on various immune cell populations and cytokine profiles.

-

Comprehensive studies on its metal-chelating properties to determine its binding affinities for different heavy metals and its efficacy in remediation applications.

-

Elucidation of the specific signaling pathways modulated by this compound to understand its mechanisms of action at a molecular level.

References

- 1. jofamericanscience.org [jofamericanscience.org]

- 2. researchgate.net [researchgate.net]

- 3. N-Carbethoxyphthalimide - Enamine [enamine.net]

- 4. N-Carbethoxyphthalimide | 22509-74-6 [chemicalbook.com]

- 5. N-乙氧甲酰邻苯二甲酰亚胺 96% | Sigma-Aldrich [sigmaaldrich.com]

- 6. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 7. Design, Synthesis and Molecular Docking Studies of Novel Amino Acids and Peptide Derivatives Based on Phthaloyl Chloride With Expected Anticancer Activity. [ejchem.journals.ekb.eg]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

N-Phthaloyl-DL-methionine as a derivative of the amino acid methionine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Phthaloyl-DL-methionine, a derivative of the essential amino acid DL-methionine, serves as a valuable building block in synthetic organic chemistry and holds potential for applications in medicinal chemistry and materials science. The phthaloyl group acts as a robust protecting group for the primary amine of methionine, enabling selective modifications at the carboxylic acid moiety. This technical guide provides a detailed overview of this compound, encompassing its chemical and physical properties, a comprehensive synthesis protocol, and its analytical characterization through various spectroscopic techniques. Furthermore, this guide explores the known biological activities of related N-phthaloyl amino acid derivatives, suggesting potential avenues for future research into the specific therapeutic applications of this compound.

Chemical and Physical Properties

This compound is a white to off-white solid. Its fundamental properties are summarized in the table below, compiled from various chemical suppliers and databases.[1][2]

| Property | Value | Reference |

| Chemical Formula | C₁₃H₁₃NO₄S | [3] |

| Molecular Weight | 279.31 g/mol | [3] |

| CAS Number | 5464-44-8 | [1] |

| Appearance | White to off-white solid | |

| Boiling Point | 492 °C at 760 mmHg | [1] |

| Flash Point | 251.4 °C | [1] |

| Density | 1.422 g/cm³ | [1] |

| Storage Temperature | 2-8 °C | [1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of DL-methionine with phthalic anhydride (B1165640). The phthaloyl group is introduced to protect the amino group of methionine. A general and effective method involves the condensation of DL-methionine with phthalic anhydride in a suitable solvent, such as glacial acetic acid, under reflux conditions.[4]

Experimental Protocol: Synthesis of this compound

This protocol is based on a general procedure for the synthesis of N-phthaloyl amino acids.[4]

Materials:

-

DL-Methionine

-

Phthalic Anhydride

-

Glacial Acetic Acid

-

Ethanol (B145695) (for recrystallization)

-

Distilled Water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter paper

-

Beakers and other standard laboratory glassware

Procedure:

-

In a round-bottom flask, combine DL-methionine (1 equivalent) and phthalic anhydride (1.1 equivalents).

-

Add a sufficient volume of glacial acetic acid to dissolve the reactants upon heating.

-

Equip the flask with a reflux condenser and a magnetic stir bar.

-

Heat the mixture to reflux with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete (typically after several hours), allow the mixture to cool to room temperature.

-

If a precipitate forms upon cooling, filter the mixture. If not, the solvent can be removed under reduced pressure.

-

The crude product is then purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield this compound as a crystalline solid.

-

Dry the purified product in a desiccator.

References

An In-depth Technical Guide to the Discovery and History of N-Phthaloyl-DL-methionine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Phthaloyl-DL-methionine, a derivative of the essential amino acid DL-methionine, has played a significant, albeit often behind-the-scenes, role in the advancement of organic and medicinal chemistry. This technical guide provides a comprehensive overview of its discovery, historical synthesis, physicochemical properties, and applications, particularly in the realm of peptide synthesis and as a building block in drug development. Detailed experimental protocols from seminal publications are presented, alongside structured data and graphical representations of its synthesis and utility.

Introduction

This compound is a compound in which the amino group of DL-methionine is protected by a phthaloyl group. This protection strategy was a crucial development in the mid-20th century, enabling chemists to perform reactions at the carboxyl group of amino acids without interference from the nucleophilic amino group. The phthaloyl group offers the advantage of being stable under acidic conditions used for the removal of other protecting groups, yet it can be cleaved under specific hydrazinolysis conditions. This orthogonal protection was instrumental in the early days of peptide synthesis and continues to be a valuable tool in organic synthesis.

This guide will delve into the pioneering work that led to the synthesis of N-phthaloyl amino acids, with a specific focus on the methionine derivative. It will provide researchers with the necessary historical context, detailed experimental procedures, and a compilation of its known properties and applications.

Discovery and Historical Context

The development of methods to protect the amino group of amino acids was a critical step forward in the chemical synthesis of peptides. Early methods were often harsh and could lead to racemization. The introduction of the phthaloyl group as a protecting moiety for primary amines, a reaction analogous to the Gabriel synthesis, offered a robust alternative.

While the phthaloylation of amino acids, in general, was explored by several research groups, the work of Billman and Harting in 1948 provided a foundational method by reacting phthalic anhydride (B1165640) with amino acids at elevated temperatures.[1] This was followed by significant advancements in peptide bond formation, such as the use of carbodiimides introduced by Sheehan and Hess in 1955.[2][3][4][5][6]

A key breakthrough for the synthesis of N-phthaloyl amino acids under milder conditions, which was crucial for preserving stereochemical integrity, was reported by G. H. L. Nefkens in 1960.[7][8] His work, utilizing N-carbethoxyphthalimide, allowed for the preparation of a variety of N-phthaloyl amino acids, including this compound, in high yields at room temperature.[8] This development solidified the role of the phthaloyl group in peptide chemistry.

Physicochemical Properties

This compound is a white crystalline solid. While extensive databases on its specific physical properties are not uniformly available, data can be compiled from various chemical suppliers and related literature.

Table 1: Physicochemical Data of this compound and Related Compounds

| Property | Value | Source |

| This compound | ||

| Molecular Formula | C₁₃H₁₃NO₄S | [9][10] |

| Molecular Weight | 279.31 g/mol | [10][11] |

| CAS Number | 5464-44-8 | [10] |

| Boiling Point | 492 °C at 760 mmHg (Predicted) | [10] |

| Flash Point | 251.4 °C (Predicted) | [10] |

| Density | 1.422 g/cm³ (Predicted) | [10] |

| DL-Methionine (Parent Compound) | ||

| Melting Point | 281 °C (decomposes) | [12] |

| Solubility in Water | Sparingly soluble | [13][14][15] |

| N-Acetyl-DL-methionine (Related Compound) | ||

| Melting Point | 105.5 °C | [16] |

| Water Solubility | 307 g/L at 25 °C | [16] |

Note: Some physical properties of this compound are predicted values from chemical databases due to a lack of extensive experimental data in publicly available literature.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the imide carbonyl groups (around 1710 cm⁻¹ and 1770 cm⁻¹), the carboxylic acid carbonyl (around 1700-1725 cm⁻¹), and C-H stretching and bending vibrations. The N-H stretching bands of the free amino acid would be absent.[17][18][19][20][21]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would exhibit signals corresponding to the aromatic protons of the phthaloyl group (in the range of 7.7-7.9 ppm), the α-proton of the methionine backbone, the methylene (B1212753) protons adjacent to the sulfur and the α-carbon, and the methyl protons of the thioether group.[22][23]

-

¹³C NMR: The carbon NMR spectrum would show distinct resonances for the imide and carboxylic acid carbonyl carbons, the aromatic carbons of the phthaloyl group, and the aliphatic carbons of the methionine side chain.[24][25][26]

-

Experimental Protocols

The synthesis of this compound has been approached through several methods. The following protocols are based on seminal publications in the field and represent key historical and practical methodologies.

Method 1: Reaction with Phthalic Anhydride (after Billman & Harting, 1948)

This method involves the direct condensation of DL-methionine with phthalic anhydride at high temperatures. While effective, it may require careful temperature control to avoid side reactions.

Protocol:

-

A mixture of DL-methionine (1 mole) and finely powdered phthalic anhydride (1 mole) is heated in an oil bath.

-

The temperature is gradually raised to 180-185 °C and maintained for 15-20 minutes.

-

The reaction mixture, while still molten, is poured into a beaker and allowed to cool.

-

The resulting solid is pulverized and recrystallized from a suitable solvent, such as aqueous ethanol, to yield this compound.

Method 2: Mild Synthesis using N-Carbethoxyphthalimide (after Nefkens, 1960)

This method provides a milder alternative, avoiding high temperatures and reducing the risk of racemization. It proceeds via the reaction of the amino acid with N-carbethoxyphthalimide in an aqueous basic solution.

Protocol:

-

DL-Methionine (0.02 mole) and sodium carbonate decahydrate (B1171855) (0.02 mole) are dissolved in 30 mL of water at room temperature (17-20 °C).

-

N-carbethoxyphthalimide (0.02 mole) is added to the solution.

-

The mixture is stirred for approximately 15 minutes.

-

The solution is filtered, and the filtrate is acidified with a mineral acid (e.g., HCl) to precipitate the product.

-

The crude this compound is collected by filtration, washed with cold water, and recrystallized from aqueous ethanol. This method was reported to yield 96% of Phthaloyl-DL-methionine.[8]

Applications in Drug Development and Synthesis

The primary application of this compound in drug development has been as a protected building block in peptide synthesis. The phthaloyl group serves as a robust N-terminal protecting group, allowing for the sequential addition of other amino acids to build a peptide chain.

Logical Workflow for Peptide Synthesis using this compound:

Caption: Workflow of peptide synthesis using this compound.

While specific blockbuster drugs directly synthesized using this compound are not prominently documented in publicly accessible literature, its utility lies in its role as an intermediate. The principles of using N-protected amino acids are fundamental to the synthesis of a vast array of peptide-based therapeutics and other complex molecules. The stability of the phthaloyl group makes it suitable for multi-step syntheses where other protecting groups might be labile.

Signaling Pathways and Biological Relevance

Currently, there is no direct evidence in the scientific literature to suggest that this compound itself is involved in specific signaling pathways or possesses inherent biological activity. Its primary role is that of a synthetic intermediate. The biological effects of any final compound synthesized using this building block would be dependent on the overall structure of that molecule.

The parent molecule, methionine, is a crucial amino acid involved in numerous metabolic pathways, including protein synthesis, methylation reactions via S-adenosylmethionine (SAM), and the transsulfuration pathway leading to cysteine synthesis.[27][28] However, the phthaloyl modification blocks the amino group, rendering it unrecognizable by the enzymes in these pathways.

Diagram of Methionine Metabolism:

Caption: Simplified overview of major methionine metabolic pathways.

Conclusion

This compound stands as a testament to the ingenuity of mid-20th-century organic chemists in their quest to conquer the challenges of peptide synthesis. While newer and more diverse protecting groups have since been developed, the historical significance and foundational principles established through the use of the phthaloyl group remain relevant. This guide has provided a detailed look into the discovery, synthesis, properties, and applications of this compound, offering valuable insights for researchers and professionals in the chemical and pharmaceutical sciences. The methodologies presented here not only highlight a specific chapter in the history of chemistry but also provide practical knowledge that can still be applied in modern organic synthesis.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Thieme E-Journals - Synfacts / Full Text [thieme-connect.com]

- 3. tandfonline.com [tandfonline.com]

- 4. PrimoVeNde [librarysearch.library.utoronto.ca]

- 5. pubs.acs.org [pubs.acs.org]

- 6. A New Method of Forming Peptide Bonds | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. PubChemLite - this compound (C13H13NO4S) [pubchemlite.lcsb.uni.lu]

- 10. Cas 5464-44-8,this compound | lookchem [lookchem.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Methionine derivatives [m.chemicalbook.com]

- 13. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 14. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 15. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 16. Human Metabolome Database: Showing metabocard for N-Acetyl-L-methionine (HMDB0011745) [hmdb.ca]

- 17. researchgate.net [researchgate.net]

- 18. DL-Methionine(59-51-8) IR Spectrum [m.chemicalbook.com]

- 19. researchgate.net [researchgate.net]

- 20. D-Methionine [webbook.nist.gov]

- 21. Characterization of L-methionine in a peptide α-helix by far-infrared spectroscopy. Synthesis and examination of sequential polypeptides containing L-methionine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 22. DL-Methionine(59-51-8) 1H NMR spectrum [chemicalbook.com]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

- 25. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000696) [hmdb.ca]

- 26. 15N and 13C NMR Determination of Methionine Metabolism in Developing Soybean Cotyledons - PMC [pmc.ncbi.nlm.nih.gov]

- 27. l-methionine catabolic pathways: Topics by Science.gov [science.gov]

- 28. Effects of Different Methionine Sources on Methionine Metabolism in the IPEC-J2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for N-Phthaloyl-DL-methionine in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of N-Phthaloyl-DL-methionine as a protecting group in peptide synthesis. This strategy offers a valuable orthogonal approach, particularly in complex synthetic schemes where standard protecting groups may be limiting.

Introduction

In peptide synthesis, the protection of the α-amino group of amino acids is a critical step to ensure controlled and specific peptide bond formation. The choice of protecting group is dictated by its stability under coupling conditions and the mildness of its removal, ensuring the integrity of the growing peptide chain. This compound offers a robust and orthogonal protection strategy, compatible with both tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) methodologies.

The phthaloyl (Phth) group is stable to the acidic conditions used for Boc deprotection (e.g., trifluoroacetic acid, TFA) and the basic conditions for Fmoc deprotection (e.g., piperidine). Its removal is achieved under specific conditions using hydrazine, providing a distinct deprotection pathway that does not interfere with most other protecting groups used for amino acid side chains. This orthogonality is particularly advantageous for the synthesis of complex peptides, cyclic peptides, and peptides with post-translational modifications. Furthermore, protecting the N-terminus of methionine can help to mitigate potential side reactions, such as oxidation of the thioether side chain, during synthesis.

Key Advantages of this compound

-

Orthogonality: The phthaloyl group is stable to both acidic (TFA) and basic (piperidine) conditions commonly used in SPPS, allowing for selective deprotection without affecting Boc or Fmoc-protected residues and many acid- or base-labile side-chain protecting groups.

-

Robustness: The phthaloyl group is highly stable during peptide coupling reactions, preventing unwanted side reactions at the N-terminus.

-

Specific Cleavage: Deprotection is achieved under mild conditions using hydrazine, which does not cleave most other protecting groups.

-

Methionine Protection: N-terminal protection can help minimize oxidation of the methionine sulfur during synthesis and cleavage.

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound from DL-methionine and phthalic anhydride (B1165640).

Materials:

-

DL-Methionine

-

Phthalic anhydride

-

Triethylamine (B128534) (TEA)

-

Toluene (B28343) or Acetic Acid

-

Hydrochloric acid (HCl), 1M

-

Ethyl acetate (B1210297)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na2SO4)

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

In a round-bottom flask, suspend DL-methionine (1 equivalent) in toluene or glacial acetic acid.

-

Add phthalic anhydride (1 equivalent) and triethylamine (1 equivalent, if using a non-acidic solvent like toluene).

-

Reflux the mixture for 2-4 hours. The reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

If using toluene, remove the solvent under reduced pressure using a rotary evaporator. If using acetic acid, it can be diluted with water and extracted.

-

Dissolve the residue in ethyl acetate and wash with 1M HCl (2 x 50 mL) and then with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.

Quantitative Data:

| Reactant 1 | Reactant 2 | Solvent | Reaction Time (h) | Yield (%) | Reference |

| DL-Methionine | Phthalic Anhydride | Toluene/TEA | 2-4 | ~90 | [1] |

| DL-Methionine | Phthalic Anhydride | Acetic Acid | 2 | 87.1 | [2] |

Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol outlines the general steps for incorporating this compound into a peptide sequence using manual SPPS. The example assumes an Fmoc-based strategy.

Materials:

-

Fmoc-Rink Amide resin (or other suitable resin)

-

This compound

-

Fmoc-protected amino acids

-

Coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma)

-

N,N-Diisopropylethylamine (DIPEA)

-

Piperidine (20% in DMF)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Solid-phase synthesis vessel

Workflow Diagram:

References

Application Notes and Protocols: N-Phthaloylation of DL-Methionine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the N-phthaloylation of DL-methionine, a crucial step in peptide synthesis and the development of novel therapeutic agents. The phthaloyl group serves as a robust protecting group for the primary amine of methionine, preventing unwanted side reactions during subsequent synthetic steps. Two primary methods are detailed: a classical approach using phthalic anhydride (B1165640) and a milder alternative employing N-carboethoxyphthalimide.

Introduction

N-phthaloylation is a fundamental chemical transformation used to protect the amino group of amino acids. The resulting N-phthaloyl amino acids are stable crystalline solids, which are readily purified and can be deprotected under specific conditions. For DL-methionine, this protection strategy is valuable for incorporating this amino acid into peptide chains or for creating modified methionine derivatives for drug discovery.

Quantitative Data Summary

The selection of a synthetic method often depends on the desired yield, reaction conditions, and scalability. The following table summarizes the key quantitative parameters for the two described protocols for the N-phthaloylation of DL-methionine.

| Parameter | Method 1: Phthalic Anhydride | Method 2: N-Carboethoxyphthalimide |

| Reagents | DL-Methionine, Phthalic Anhydride | DL-Methionine, N-Carboethoxyphthalimide |

| Solvent | Glacial Acetic Acid | Water |

| Reaction Temperature | Reflux (approx. 118 °C) | Room Temperature (17-20°C) |

| Reaction Time | 2 hours | ~15-30 minutes |

| Reported Yield | Satisfactory (not specified for methionine) | 85%[1] |

| Product Melting Point | Not specified for methionine | 116-117°C[1] |

Experimental Protocols

Method 1: N-Phthaloylation using Phthalic Anhydride

This method involves the direct condensation of DL-methionine with phthalic anhydride in a high-boiling solvent.

Materials:

-

DL-Methionine

-

Phthalic Anhydride

-

Glacial Acetic Acid

-

Ethanol (B145695) (for recrystallization)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Filtration apparatus (Büchner funnel, filter paper)

-

Beakers and other standard laboratory glassware

Procedure:

-

In a round-bottom flask, combine DL-methionine (1.0 equivalent) and phthalic anhydride (1.0 equivalent).

-

Add glacial acetic acid to the flask to act as the solvent (approximately 10-15 mL per gram of amino acid).

-

Attach a reflux condenser and heat the mixture to reflux (approximately 118°C) using a heating mantle.

-

Maintain the reflux for 2 hours. The reaction mixture should become a clear solution.

-

After 2 hours, remove the heat source and allow the mixture to cool.

-

Filter the hot reaction mixture to remove any insoluble impurities.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

The resulting solid residue is the crude N-phthaloyl-DL-methionine.

-

Recrystallize the crude product from ethanol to obtain the purified this compound.

-

Dry the crystals under vacuum.

Method 2: Mild N-Phthaloylation using N-Carboethoxyphthalimide

This protocol offers a milder alternative, proceeding at room temperature in an aqueous solution.[1]

Materials:

-

DL-Methionine

-

Sodium Carbonate Decahydrate (B1171855) (Na₂CO₃·10H₂O)

-

N-Carboethoxyphthalimide

-

Water

-

Hydrochloric Acid (HCl) for acidification

-

Stirring plate and stir bar

-

Filtration apparatus

-

Standard laboratory glassware

Procedure:

-

In a beaker, dissolve DL-methionine (1.0 equivalent) and sodium carbonate decahydrate (1.0 equivalent) in water (approximately 15-20 mL per gram of amino acid) at room temperature (17-20°C).

-

Stir the mixture until all solids are dissolved.

-

Add N-carboethoxyphthalimide (1.0 equivalent) to the solution.

-

Stir the reaction mixture vigorously for approximately 15 minutes.

-

Filter the resulting solution to remove any unreacted starting material or byproducts.

-

Carefully acidify the filtrate with hydrochloric acid until a precipitate forms (the this compound).

-

Collect the precipitate by filtration and wash with cold water.

-

Recrystallize the product from a suitable solvent (e.g., water or ethanol-water mixture) if necessary.

-

Dry the purified this compound. A reported yield for this method is 85%.[1]

Visualizations

Experimental Workflow: N-Phthaloylation of DL-Methionine

Caption: Comparative workflow for the synthesis of this compound.

Reaction Mechanism: N-Phthaloylation with Phthalic Anhydride

Caption: General mechanism of N-phthaloylation of an amino acid with phthalic anhydride.

References

Application Notes and Protocols: Cleavage of the Phthaloyl Group from N-Phthaloyl-DL-methionine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the cleavage of the phthaloyl protecting group from N-Phthaloyl-DL-methionine. The primary methods covered are hydrazinolysis and a milder reductive cleavage using sodium borohydride (B1222165). Special consideration is given to the potential for side reactions involving the methionine thioether group.

Introduction

The phthaloyl group is a common protecting group for primary amines, including the alpha-amino group of amino acids, due to its robustness. However, its removal requires specific conditions. The choice of deprotection strategy is critical to ensure a high yield of the desired free amine, DL-methionine, while minimizing side reactions, particularly the oxidation of the sulfur atom in the methionine side chain. This document outlines two effective methods for the deprotection of this compound.

Deprotection Methods and Quantitative Data

Several methods are available for the cleavage of the phthaloyl group. The most common method is hydrazinolysis. An alternative, milder method involves reduction with sodium borohydride. The selection of the appropriate method will depend on the scale of the reaction and the sensitivity of other functional groups in the molecule.

The following table summarizes reaction conditions for phthaloyl group deprotection based on literature for similar substrates. It is important to note that these conditions may require optimization for this compound to achieve the best results.

| Deprotection Method | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Hydrazinolysis | 60% Hydrazine (B178648) Hydrate (B1144303) | DMF | Room Temp. | 1 - 3 | Optimal | [1] |

| Hydrazinolysis | Hydrazine Hydrate | Ethanol (B145695) | Reflux | 2 | >90 | General protocol |

| Reductive Cleavage | Sodium Borohydride, Acetic Acid | 2-Propanol | Room Temp. | 2-4 | High | General protocol |

Note: Yields are highly substrate-dependent and the above data should be used as a guideline for reaction optimization.

Experimental Protocols

Protocol 1: Hydrazinolysis of this compound

This is the most common and often high-yielding method for phthaloyl group removal.

Materials:

-

This compound

-

Hydrazine hydrate (N₂H₄·H₂O)

-

Ethanol (or DMF)

-

Hydrochloric acid (HCl), 1M

-

Diethyl ether

-

Sodium hydroxide (B78521) (NaOH) or sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Magnetic stirrer and heating mantle/stir plate

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1 equivalent) in ethanol (or DMF) to a concentration of approximately 0.1-0.2 M.

-

Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.5 - 2 equivalents).

-

Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material. A white precipitate of phthalhydrazide (B32825) will form during the reaction.

-

Work-up: a. Cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator. b. To the residue, add 1M HCl to dissolve the amino acid and precipitate any remaining phthalhydrazide. c. Filter the mixture to remove the phthalhydrazide precipitate. d. Wash the filtrate with diethyl ether to remove any non-polar impurities. e. Carefully neutralize the aqueous layer with a solution of NaOH or NaHCO₃ to precipitate the free DL-methionine. f. Collect the precipitated DL-methionine by filtration, wash with cold water, and dry under vacuum.

Protocol 2: Reductive Cleavage of this compound with Sodium Borohydride

This method is milder than hydrazinolysis and may be preferable if other functional groups sensitive to hydrazine are present.

Materials:

-

This compound

-

Sodium borohydride (NaBH₄)

-

2-Propanol

-

Acetic acid

-

Water

-

Diethyl ether

-

Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Magnetic stirrer

-

Standard laboratory glassware

Procedure:

-

Reduction: In a round-bottom flask, dissolve this compound (1 equivalent) in 2-propanol. To this solution, add sodium borohydride (2-3 equivalents) portion-wise at room temperature. Stir the mixture for 1-2 hours.

-

Hydrolysis: After the initial reduction, carefully add acetic acid to the reaction mixture. This will cause the evolution of hydrogen gas, so it should be done in a well-ventilated fume hood. Continue stirring for another 1-2 hours.

-

Work-up: a. Remove the 2-propanol under reduced pressure. b. Add water to the residue and extract with diethyl ether to remove the phthalide (B148349) by-product. c. Neutralize the aqueous layer with a saturated solution of sodium bicarbonate. d. The free DL-methionine can be isolated from the aqueous solution by standard methods such as crystallization or ion-exchange chromatography.

Potential Side Reactions with Methionine

The thioether side chain of methionine is susceptible to oxidation to the corresponding sulfoxide (B87167) or sulfone, especially under harsh reaction conditions. While the described protocols are generally safe, it is crucial to monitor for the formation of these byproducts.

Mitigation and Monitoring:

-

Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidation.

-

Reaction Monitoring: Use analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) to monitor the reaction and check for the presence of oxidized byproducts.

-

Scavengers: While more common in peptide synthesis cleavage, the addition of scavengers that can react with oxidizing species may be considered, although their compatibility with the deprotection reagents needs to be verified.

Visualization of the Deprotection Workflow

The following diagram illustrates the general workflow for the cleavage of the phthaloyl group from this compound.

Caption: General workflow for the deprotection of this compound.

References

Analytical Methods for the Quantification of N-Phthaloyl-DL-methionine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of N-Phthaloyl-DL-methionine, a protected form of the essential amino acid methionine. The methodologies described herein are fundamental for quality control, stability studies, and pharmacokinetic assessments in drug development and various research applications. The presence of the phthaloyl protecting group necessitates specific analytical approaches that differ from those for free methionine.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a precise and accurate method for the quantification of this compound. The phthaloyl group provides a strong chromophore, making UV detection highly effective.

Application Note:

This HPLC method is suitable for determining the purity of this compound raw materials, quantifying the compound in reaction mixtures, and for content uniformity studies in solid dosage forms. The method separates the analyte from potential impurities, including unreacted phthalic anhydride, DL-methionine, and other related substances. The hydrophobic nature of the N-phthaloyl group allows for excellent retention and separation on a C18 stationary phase.

Experimental Protocol:

a) Instrumentation and Columns:

-

HPLC system with a quaternary or binary pump, autosampler, and UV-Vis or Diode Array Detector (DAD).

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

b) Reagents and Standards:

-

Acetonitrile (B52724) (HPLC grade).

-

Water (HPLC grade).

-

Phosphoric acid or Formic acid (analytical grade).

-

This compound reference standard.

c) Chromatographic Conditions:

-

Mobile Phase A: Water with 0.1% Phosphoric Acid (or 0.1% Formic Acid for MS compatibility).

-

Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid (or 0.1% Formic Acid).

-

Gradient Elution: A typical gradient would be to start with a higher concentration of mobile phase A and gradually increase the concentration of mobile phase B to elute the more hydrophobic this compound. An example gradient is shown in the table below.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: Based on the UV spectrum of N-phthaloyl derivatives, a wavelength of around 292 nm is a suitable starting point[1]. A full UV scan of the reference standard should be performed to determine the optimal wavelength.

-

Injection Volume: 10 µL.

d) Standard and Sample Preparation:

-

Standard Stock Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve in a 10 mL volumetric flask with a 50:50 mixture of acetonitrile and water to get a 1 mg/mL solution.

-

Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Sample Preparation: Accurately weigh the sample containing this compound, dissolve it in the diluent (50:50 acetonitrile/water), and dilute to a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

e) Data Analysis:

-

Construct a calibration curve by plotting the peak area of the reference standard against its concentration.

-

Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Quantitative Data Summary (HPLC):

| Parameter | Typical Value |

| Linearity (R²) | > 0.999 |

| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |

| Limit of Quantification (LOQ) | 0.5 - 2.0 µg/mL |

| Accuracy (% Recovery) | 98 - 102% |

| Precision (% RSD) | < 2% |

Experimental Workflow for HPLC Analysis:

Caption: Workflow for the quantification of this compound by HPLC.

UV-Vis Spectrophotometry

For a rapid and straightforward quantification of this compound in pure samples or simple mixtures, UV-Vis spectrophotometry can be employed. This method relies on the inherent UV absorbance of the phthaloyl group.

Application Note:

This method is ideal for quick concentration determination of purified this compound solutions, for monitoring reaction progress where the product is the only significant UV-absorbing species at the analytical wavelength, and for dissolution testing. It is less selective than HPLC and may not be suitable for complex matrices.

Experimental Protocol:

a) Instrumentation:

-

UV-Vis Spectrophotometer (double beam recommended).

-

Quartz cuvettes (1 cm path length).

b) Reagents and Standards:

-

Solvent (e.g., ethanol (B145695), methanol, or a mixture of acetonitrile and water) - must be transparent in the measurement wavelength range.

-

This compound reference standard.

c) Wavelength Selection:

-

Dissolve the this compound reference standard in the chosen solvent and scan the UV spectrum from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax). Based on literature for similar compounds, a λmax around 292 nm is expected[1].

d) Standard and Sample Preparation:

-

Standard Stock Solution: Prepare a stock solution of known concentration (e.g., 100 µg/mL) by accurately weighing the reference standard and dissolving it in the chosen solvent.

-

Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 15, 20 µg/mL).

-

Sample Preparation: Dissolve the sample in the same solvent and dilute to obtain an absorbance reading within the linear range of the calibration curve.

e) Measurement and Data Analysis:

-

Use the chosen solvent as a blank to zero the spectrophotometer.

-

Measure the absorbance of each standard and sample solution at the determined λmax.

-

Construct a calibration curve by plotting absorbance versus concentration.

-

Determine the concentration of the sample from its absorbance using the calibration curve and the Beer-Lambert law.

Quantitative Data Summary (UV-Vis Spectrophotometry):

| Parameter | Typical Value |

| Linearity (R²) | > 0.998 |

| Limit of Detection (LOD) | 0.5 - 1.0 µg/mL |

| Limit of Quantification (LOQ) | 1.5 - 5.0 µg/mL |

| Accuracy (% Recovery) | 97 - 103% |

| Precision (% RSD) | < 3% |

Experimental Workflow for UV-Vis Spectrophotometry:

Caption: Workflow for quantification by UV-Vis Spectrophotometry.

Titration

A classical titration method can be used to quantify this compound by targeting its carboxylic acid group. This method is cost-effective and does not require sophisticated instrumentation but is generally less sensitive and specific than chromatographic methods.

Application Note:

This titrimetric method is suitable for the assay of bulk this compound and for determining its purity when acidic or basic impurities are not present in significant amounts. The amino group of methionine is protected, so it does not interfere with the titration of the carboxylic acid.

Experimental Protocol:

a) Instrumentation:

-

Burette (50 mL).

-

pH meter with a suitable electrode.

-

Magnetic stirrer and stir bar.

-

Beakers.

b) Reagents and Standards:

-

Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M).

-

Solvent: A mixture of water and a suitable organic solvent like ethanol to ensure solubility of the analyte.

-

Phenolphthalein indicator (optional, for manual titration).

-

This compound sample.

c) Titration Procedure:

-

Accurately weigh a suitable amount of this compound and dissolve it in the chosen solvent mixture in a beaker.

-

Place the beaker on a magnetic stirrer and immerse the pH electrode (or add a few drops of phenolphthalein).

-

Titrate the solution with the standardized NaOH solution, recording the pH after each addition of titrant.

-